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Compound of Interest

Compound Name: Methyl 6-(bromomethyl)nicotinate

Cat. No.: B172810

Introduction

Methyl 6-(bromomethyl)nicotinate is a pyridine derivative that serves as a valuable
intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure,
featuring a bromomethyl group, makes it a reactive building block for introducing a
pyridinylmethyl moiety into larger molecules. Accurate structural confirmation and purity
assessment are critical in drug development, necessitating a thorough spectroscopic
characterization. This guide provides an in-depth overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 6-
(bromomethyl)nicotinate (CAS No: 131803-48-0), along with detailed experimental protocols
for data acquisition.[1][2][3]

Molecular Structure and Properties

o Chemical Name: Methyl 6-(bromomethyl)nicotinate

o Alternate Names: Methyl 6-(bromomethyl)pyridine-3-carboxylate[1]
e Molecular Formula: CsHsBrNO2[1][2][3]

e Molecular Weight: 230.06 g/mol [1][2][3]

Core Spectroscopic Data
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The structural elucidation of Methyl 6-(bromomethyl)nicotinate is achieved through a
combination of spectroscopic techniques. The data presented below is based on published
information and predicted values derived from the analysis of its precursor, Methyl 6-
methylnicotinate, and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
the molecule. Chemical shifts (d) are reported in parts per million (ppm).

Table 1: tH NMR (Proton NMR) Data (Predicted)

Solvent: Chloroform-d (CDCls)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~9.20 d 1H H-2 (Pyridine ring)
~8.30 dd 1H H-4 (Pyridine ring)
~7.60 d 1H H-5 (Pyridine ring)
4.65 S 2H -CHz2Br (Bromomethyl)
3.95 S 3H -OCHs (Ester methyl)

Note: Predicted shifts are based on the known spectrum of Methyl 6-methylnicotinate and the
expected downfield shift caused by the electronegative bromine atom on the adjacent
methylene group.

Table 2: 3C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: Chloroform-d (CDClIs)
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Chemical Shift (6) ppm

Assignment

~165.0 C=0 (Ester carbonyl)
~158.0 C-6 (Pyridine ring)
~152.0 C-2 (Pyridine ring)
~137.5 C-4 (Pyridine ring)
~128.0 C-3 (Pyridine ring)
~124.0 C-5 (Pyridine ring)
~52.5 -OCHs (Ester methyl)
~32.0 -CH2Br (Bromomethyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands (Predicted)

Functional Group

Wavenumber (cm~—?) Intensity .

Assignment
~3050-3100 Medium C-H stretch (Aromatic)
~2955 Medium C-H stretch (Aliphatic, -OCHs)
~1725-1735 Strong C=0 stretch (Ester)

) C=C and C=N stretching
~1590, 1470 Medium-Strong S

(Pyridine ring)
~1250-1300 Strong C-O stretch (Ester)
~1100-1120 Strong C-O stretch (Ester)
~600-700 Medium-Strong C-Br stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.

Table 4: Mass Spectrometry Data

. L. m/z (Mass-to- .
Technique lonization Mode . Assignment
Charge Ratio)

Electrospray - [M+H]* (Isotopic
o Positive 230/ 232
lonization (ESI) pattern due to Br)

Electrospray -
o Positive 231 MH*[2]
lonization (ESI)

Note: The presence of bromine results in a characteristic isotopic pattern (*°Br and 81Br are in
an approximate 1:1 ratio), leading to two major peaks [M+H]* and [M+2+H]* of nearly equal
intensity.

Experimental Protocols

Detailed methodologies are crucial for reproducing spectroscopic results.

Synthesis of Methyl 6-(bromomethyl)nicotinate

This protocol is adapted from established bromination reactions of benzylic positions.[2]

» Dissolution: Dissolve Methyl 6-methylnicotinate (1.0 equivalent) in a suitable solvent like
carbon tetrachloride (CCla).

e Initiation: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as
benzoyl peroxide (0.1 equivalents).[2]

o Reaction: Heat the mixture to reflux (approximately 77°C for CCla) for 6 hours.[2] Monitor the
reaction progress using Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and filter to
remove the succinimide byproduct.[2]
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 Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by
column chromatography on silica gel, typically using a solvent system like
dichloromethane/ethyl acetate, to yield the final product.[2]

NMR Spectroscopy

e Sample Preparation:
o Weigh approximately 10-20 mg of the purified Methyl 6-(bromomethyl)nicotinate.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCI3) in a clean vial.

o Transfer the solution into a 5 mm NMR tube.

» Data Acquisition (*H NMR):

[¢]

Insert the sample into the NMR spectrometer.

[¢]

Tune and shim the instrument to optimize magnetic field homogeneity.

[e]

Acquire the spectrum using a standard single-pulse experiment.

o

Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).
o Data Acquisition (33C NMR):
o Use a standard proton-decoupled pulse sequence.
o Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Reference the spectrum using the solvent peak (e.g., the central peak of the CDCls triplet
at 77.16 ppm).[4]

IR Spectroscopy (ATR Method)

e Sample Preparation:
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o Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean
by wiping it with a suitable solvent (e.g., isopropanol).

o Place a small amount of the solid sample directly onto the ATR crystal.
o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Apply pressure with the anvil to ensure firm contact between the sample and the crystal.

o Collect the sample spectrum over a standard range (e.g., 4000-400 cm~1). The instrument
automatically generates the final spectrum.

Mass Spectrometry (LC-MS Method)

e Sample Preparation:

o Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile)
at a concentration of approximately 1 mg/mL.

o Dilute this stock solution to a final concentration of 1-10 pg/mL using the mobile phase.
o Data Acquisition:

o Inject the diluted sample into the Liquid Chromatography-Mass Spectrometry (LC-MS)
system.

o Set the electrospray ionization (ESI) source to positive ion mode to detect the protonated
molecule [M+H]*.

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic
analysis of Methyl 6-(bromomethyl)nicotinate.
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Caption: Synthesis and characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 6-
(bromomethyl)nicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172810#spectroscopic-characterization-of-methyl-6-
bromomethyl-nicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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